

endo-BCN-PEG8-acid solubility and stability

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Compound of Interest		
Compound Name:	endo-BCN-PEG8-acid	
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An In-depth Technical Guide to the Solubility and Stability of endo-BCN-PEG8-acid

For researchers, scientists, and drug development professionals, understanding the physicochemical properties of crosslinking reagents is paramount for the successful design and execution of bioconjugation strategies. This guide provides a comprehensive overview of the solubility and stability of **endo-BCN-PEG8-acid**, a popular heterobifunctional linker used in copper-free click chemistry.

Introduction to endo-BCN-PEG8-acid

Endo-BCN-PEG8-acid is a versatile molecule that features three key components:

- An endo-Bicyclononyne (BCN) group: A strained alkyne that enables rapid and specific covalent bond formation with azide-containing molecules through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry.[1][2][3][4][5]
- An eight-unit Polyethylene Glycol (PEG8) spacer: This hydrophilic chain enhances the solubility of the molecule in aqueous solutions and provides flexibility, which can be advantageous in biological systems.[1][2][3][5][6]
- A terminal Carboxylic Acid: This functional group can be activated (e.g., using EDC or DCC)
 to form a stable amide bond with primary amines, such as those found on the surface of
 proteins.[2][3][7]

Solubility



The solubility of **endo-BCN-PEG8-acid** is a critical factor for its application in various experimental settings. While specific quantitative data is not readily available in public literature, the following qualitative information is well-established.

Solvent	Solubility	Notes
Dimethyl Sulfoxide (DMSO)	Soluble[2]	Recommended for preparing stock solutions.
Dimethylformamide (DMF)	Likely Soluble	Often used interchangeably with DMSO for NHS ester derivatives.
Aqueous Buffers (e.g., PBS)	Enhanced Solubility[1][2][3][5] [6]	The hydrophilic PEG8 spacer significantly increases solubility in aqueous media. However, for direct dissolution of the acid form, the pH of the buffer may be a factor.

Note: For practical applications, it is recommended to first dissolve **endo-BCN-PEG8-acid** in a minimal amount of a water-miscible organic solvent like DMSO before adding it to an aqueous buffer.

Stability

The stability of **endo-BCN-PEG8-acid** and its derivatives is crucial for ensuring the efficiency and reproducibility of conjugation reactions.

Solid-State Stability and Storage

Proper storage is essential to maintain the integrity of the reagent.



Condition	Recommendation	Rationale
Long-Term Storage	-20°C in a dry, dark environment[2]	Minimizes degradation over extended periods.
Short-Term Storage	0 - 4°C in a dry, dark environment[2]	Suitable for days to weeks.
Shipping	Ambient temperature[2]	The compound is stable enough for several weeks during standard shipping.[2]
Shelf Life	> 2 years[2]	When stored under the recommended long-term conditions.

In-Solution Stability

The stability of the functional groups of **endo-BCN-PEG8-acid** in solution is dependent on the specific chemical environment.

Functional Group	Condition	Stability Profile
BCN Moiety	Presence of Thiols (e.g., Glutathione)	More stable than DBCO, with a half-life of approximately 6 hours.[8][9]
Acidic Conditions (e.g., 90% TFA)	Unstable.[8]	
Carboxylic Acid	General	The carboxylic acid itself is a stable functional group.

It is important to note that the stability of the commonly used derivative, endo-BCN-PEG8-NHS ester, is significantly influenced by pH due to the susceptibility of the NHS ester to hydrolysis.



Derivative	Condition	Stability Profile
endo-BCN-PEG8-NHS ester	Aqueous solution (pH dependent)	The NHS ester is sensitive to moisture and hydrolyzes to the inactive carboxylic acid form. [10][11][12] This hydrolysis is significantly faster at neutral to basic pH.[10][11]

Experimental Protocols

The following are generalized protocols for the use of **endo-BCN-PEG8-acid** and its NHS ester derivative in bioconjugation.

Protein Modification with endo-BCN-PEG8-NHS Ester

This protocol describes the introduction of the BCN moiety onto a protein using its primary amines.

- Protein Preparation: Ensure the protein of interest is in an amine-free buffer (e.g., PBS) at a pH between 7.2 and 8.0.[8]
- Linker Preparation: Immediately before use, dissolve the endo-BCN-PEG8-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[8]
- Reaction: Add a 5- to 20-fold molar excess of the dissolved linker to the protein solution. The final concentration of the organic solvent should not exceed 10%.[8]
- Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[8]
- Quenching (Optional): The reaction can be stopped by adding a quenching solution (e.g., Tris or glycine) to a final concentration of 50-100 mM.[8]
- Purification: Remove excess linker and byproducts using size exclusion chromatography, dialysis, or tangential flow filtration.



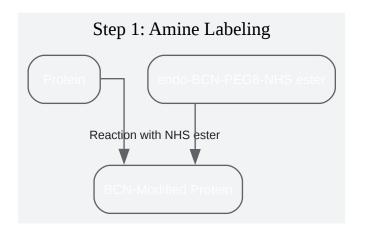
SPAAC Reaction with an Azide-Modified Molecule

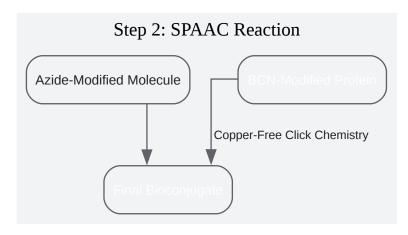
This protocol outlines the conjugation of the BCN-modified protein with a molecule containing an azide group.

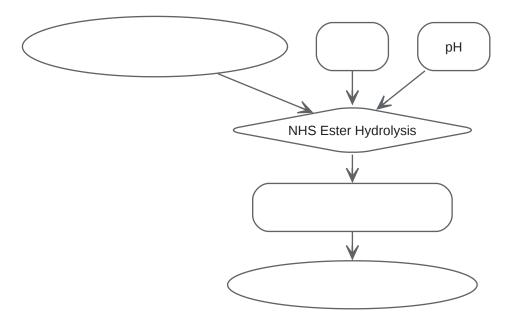
- Molecule Preparation: Dissolve the azide-containing molecule in a compatible solvent.
- Reaction Setup: Add a 1.5- to 5-fold molar excess of the azide-containing molecule to the BCN-modified protein in a reaction buffer such as PBS at pH 7.4.[8]
- Incubation: Incubate the reaction mixture for 2-24 hours at 4°C or room temperature. The required time will depend on the specific reactants and their concentrations.[1][8]
- Purification: Purify the final bioconjugate using an appropriate chromatography method (e.g., size exclusion, ion exchange, or affinity chromatography) to remove unreacted components.

Visualizations Two-Step Bioconjugation Workflow









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